molecular formula C13H11N3O4 B10839267 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea

1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea

Cat. No.: B10839267
M. Wt: 273.24 g/mol
InChI Key: MHNNUSRLYWTBJF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea is an organic compound that belongs to the class of phenylureas It is characterized by the presence of a hydroxy group, a nitro group, and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea typically involves the reaction of 2-hydroxy-5-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Hydroxy-5-nitroaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Green synthesis methods, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitrophenyl sulfate
  • 2-Hydroxy-5-nitroacetophenone
  • N-(2-Hydroxy-5-nitrophenyl)acetamide

Comparison: 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea is unique due to the presence of both a urea moiety and a phenyl group, which confer distinct chemical and biological propertiesFor instance, while 2-Hydroxy-5-nitrophenyl sulfate is primarily used as a chromogenic substrate, this compound has broader applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)-3-phenylurea

InChI

InChI=1S/C13H11N3O4/c17-12-7-6-10(16(19)20)8-11(12)15-13(18)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,18)

InChI Key

MHNNUSRLYWTBJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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